molecular formula C9H16S B14633848 2H-1-Benzothiopyran, octahydro-, trans- CAS No. 54340-73-7

2H-1-Benzothiopyran, octahydro-, trans-

Katalognummer: B14633848
CAS-Nummer: 54340-73-7
Molekulargewicht: 156.29 g/mol
InChI-Schlüssel: ILOILTHGYLSHSI-DTWKUNHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-1-Benzothiopyran, octahydro-, trans- is a heterocyclic compound with the molecular formula C9H16S . It is a sulfur-containing compound that belongs to the class of benzothiopyrans. This compound is characterized by its octahydro structure, indicating that it is fully saturated with hydrogen atoms. The “trans-” designation refers to the specific geometric configuration of the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzothiopyran, octahydro-, trans- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the cyclization of a suitable thiol with an alkene in the presence of a catalyst can yield the desired benzothiopyran structure . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of 2H-1-Benzothiopyran, octahydro-, trans- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2H-1-Benzothiopyran, octahydro-, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2H-1-Benzothiopyran, octahydro-, trans- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2H-1-Benzothiopyran, octahydro-, trans- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its sulfur atom can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2H-1-Benzothiopyran, octahydro-, trans- is unique due to its specific geometric configuration and fully saturated structure. This makes it distinct from other benzothiopyrans and benzopyrans, which may have different substituents or degrees of saturation .

Eigenschaften

CAS-Nummer

54340-73-7

Molekularformel

C9H16S

Molekulargewicht

156.29 g/mol

IUPAC-Name

(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-thiochromene

InChI

InChI=1S/C9H16S/c1-2-6-9-8(4-1)5-3-7-10-9/h8-9H,1-7H2/t8-,9+/m0/s1

InChI-Schlüssel

ILOILTHGYLSHSI-DTWKUNHWSA-N

Isomerische SMILES

C1CC[C@@H]2[C@@H](C1)CCCS2

Kanonische SMILES

C1CCC2C(C1)CCCS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.